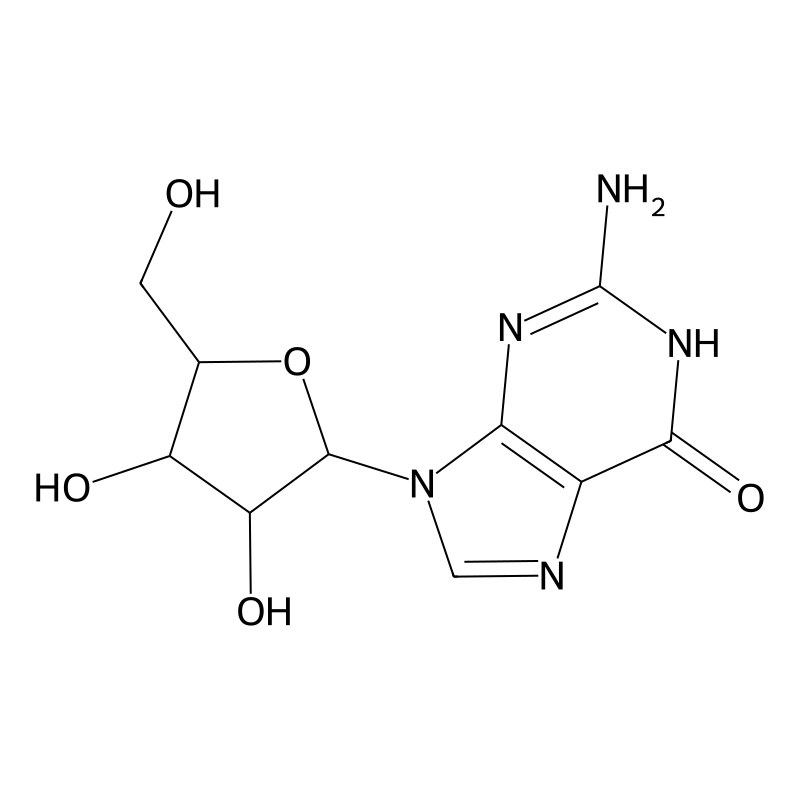Guanine, 9-beta-D-xylofuranosyl-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Guanine, 9-beta-D-xylofuranosyl, is a purine nucleoside analog characterized by the attachment of a guanine base to a beta-D-xylofuranosyl sugar moiety. This compound belongs to the class of organic compounds known as purine nucleosides, which are essential components of nucleic acids and play critical roles in various biochemical processes. The specific structure includes a 9-position substitution on the guanine base, which is significant for its biological activity and potential applications in medicinal chemistry .
- Phosphorylation: The compound can undergo phosphorylation to form nucleotide derivatives, such as 9-(beta-D-xylofuranosyl)guanine delta-5'-monophosphate.
- Dephosphorylation: It can be hydrolyzed by nucleoside phosphorylases, releasing free guanine and pentose sugars.
- Glycosidic Bond Hydrolysis: The N-glycosidic bond between the sugar and the base can be cleaved under acidic or enzymatic conditions, leading to the release of guanine .
Research indicates that guanine, 9-beta-D-xylofuranosyl exhibits notable biological activities, particularly as an immunostimulatory agent. Some studies have shown that it can enhance type I interferon responses in certain animal models, suggesting potential applications in antiviral therapies . Additionally, this compound may exhibit cytotoxic effects against specific cancer cell lines due to its structural similarity to natural nucleosides, allowing it to interfere with normal cellular processes .
The synthesis of guanine, 9-beta-D-xylofuranosyl typically involves:
- Glycosylation Reactions: The reaction between a suitable glycosyl donor and a guanine derivative under acidic or enzymatic conditions to form the nucleoside.
- Chemical Modification: Various chemical modifications may be employed to enhance solubility or biological activity.
- Purification Techniques: Common methods such as chromatography are used to purify the final product from reaction by-products .
Guanine, 9-beta-D-xylofuranosyl has several applications in scientific research and potential therapeutic areas:
- Antiviral Research: Its immunostimulatory properties make it a candidate for developing antiviral drugs.
- Cancer Therapy: The compound's ability to inhibit cancer cell growth positions it as a valuable tool in oncology research.
- Nucleoside Analog Studies: It serves as a model compound for studying nucleoside analogs and their interactions with biological systems .
Interaction studies involving guanine, 9-beta-D-xylofuranosyl focus on its binding affinity and activity against various biological targets. For instance:
- Enzymatic Interactions: Studies have shown that this compound interacts with nucleoside phosphorylases, affecting their catalytic activity and influencing nucleotide metabolism.
- Cellular Uptake: Investigations into how this compound is taken up by cells can provide insights into its mechanism of action and therapeutic potential .
Guanine, 9-beta-D-xylofuranosyl shares structural similarities with other purine nucleosides but possesses unique features that distinguish it from them. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Adenine, 9-beta-D-xylofuranosyl | Similar xylofuranosyl sugar | Different purine base (adenine) |
| Guanosine | Standard ribofuranose sugar | Lacks the xylo configuration at the sugar moiety |
| 2-Aminoadenine | Contains an amino group at position 2 | Different base structure leading to varied activity |
| 8-Benzyloxy-9-beta-D-xylofuranosylguanine | Additional benzyloxy group | Enhanced lipophilicity and potential for improved bioactivity |
The unique configuration of the xylofuranosyl moiety in guanine, 9-beta-D-xylofuranosyl contributes to its distinct biochemical properties and potential therapeutic applications compared to other similar compounds .








